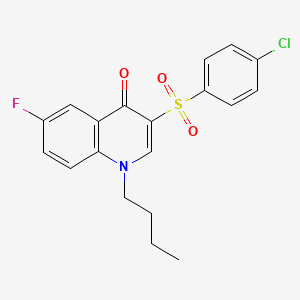
1-Butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the quinolone family. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical and biological properties.
Scientific Research Applications
Anticancer Potential
Quinoline derivatives, including those similar in structure to 1-Butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one, have been synthesized and evaluated for their cytotoxic effects against human breast tumor cell lines. Studies have shown that these compounds exhibit significant cytotoxic activities, suggesting their potential as prototypes for developing new classes of anticancer agents (Haiwen Zhang et al., 2007).
Antimycobacterial Activities
Novel fluoroquinolones have been synthesized and evaluated for their antimycobacterial activities both in vitro and in vivo against various strains of Mycobacterium tuberculosis. These studies reveal that certain quinoline derivatives are highly effective against both drug-sensitive and drug-resistant strains of tuberculosis, indicating their importance in developing new antimycobacterial therapies (P. Senthilkumar et al., 2009).
Catalysis and Organic Synthesis
Research into quinoline derivatives also extends into the field of organic synthesis, where they are used as catalysts or substrates in various chemical reactions. For example, novel nanosized N-sulfonated Brönsted acidic catalysts have been developed for promoting the synthesis of polyhydroquinoline derivatives through Hantzsch condensation, demonstrating their utility in efficient, solvent-free organic synthesis processes (O. Goli-Jolodar et al., 2016).
Antibacterial Research
Fluoroquinolones, including those related to 1-Butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one, have been studied for their potent antibacterial activities. These compounds show significant efficacy against both Gram-positive and Gram-negative bacteria, suggesting their potential in addressing the growing concern of antibiotic resistance (Y. Kuramoto et al., 2003).
Fluorogenic Probes for Bacteria Detection
Quinoline derivatives have also been synthesized for use as fluorogenic enzyme substrates, aimed at developing novel methods for the detection of pathogenic bacteria. These compounds, when incorporated into appropriate media, can facilitate the rapid and sensitive detection of bacteria, an application crucial for both clinical diagnostics and food safety monitoring (J. Luo et al., 2016).
properties
IUPAC Name |
1-butyl-3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO3S/c1-2-3-10-22-12-18(19(23)16-11-14(21)6-9-17(16)22)26(24,25)15-7-4-13(20)5-8-15/h4-9,11-12H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKIUYZWUZSGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

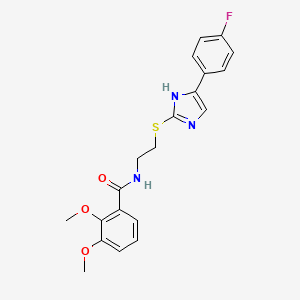
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(methylthio)benzamide](/img/structure/B2879110.png)
![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2879111.png)
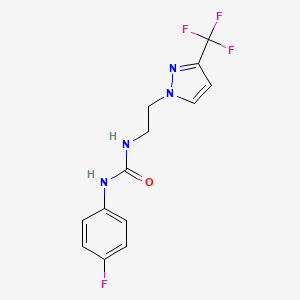


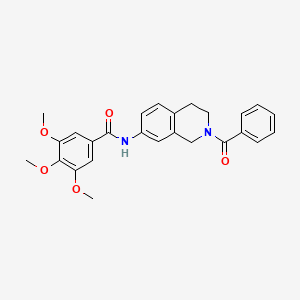

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2879121.png)
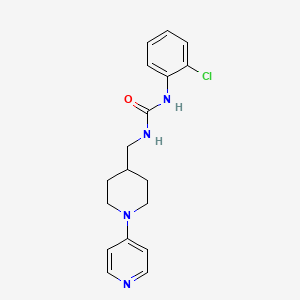
![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2879124.png)
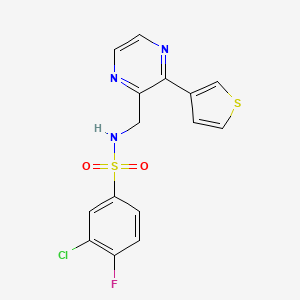
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2879126.png)
![ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2879129.png)